molecular formula C17H15NO3 B2664237 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one CAS No. 1022886-26-5

3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one

Cat. No.: B2664237
CAS No.: 1022886-26-5
M. Wt: 281.311
InChI Key: VDJSBWQHTJMGPC-UHFFFAOYSA-N
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Description

3-Amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is a substituted indenone derivative featuring an amino group at the 3-position and a 3,4-dimethoxyphenyl moiety at the 2-position. The presence of electron-donating methoxy groups and the amino substituent likely enhances its reactivity in electrophilic substitution reactions and influences its intermolecular interactions .

Properties

IUPAC Name

3-amino-2-(3,4-dimethoxyphenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJSBWQHTJMGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate indene derivative under basic conditions. A common method includes the use of sodium hydroxide in ethanol to facilitate the condensation reaction, followed by cyclization to form the indene core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group enhances electron density, favoring charge transfer interactions, while the trifluoromethylthio (SCF₃) group in introduces electron-withdrawing effects, increasing lipophilicity (XLogP3 ~5.4 vs. ~3.5 for amino analogues) .
  • Amino vs.

Electronic Properties and Reactivity

  • HOMO/LUMO Profiles: For 3-amino-2-(4-methoxybenzyl)-1H-inden-1-one (), HOMO charge density localizes on the indenone core, while LUMO density extends to the methoxybenzyl group. This contrasts with trifluoromethylthio derivatives, where the SCF₃ group likely stabilizes the LUMO, enhancing electrophilicity .
  • Mulliken Charges: Amino-substituted indenones exhibit higher nucleophilicity at the amino group, facilitating reactions with electrophiles, whereas chloro-anilino derivatives may prioritize halogen-bonding interactions .

Physicochemical Properties

  • Lipophilicity: The trifluoromethylthio derivative () has the highest XLogP3 (~5.4), making it suitable for membrane penetration, while the amino-substituted compound (this article’s focus) is more hydrophilic .
  • Polar Surface Area (PSA): The 3-(4-chloroanilino) analogue () has a PSA of 47.6 Ų, suggesting moderate bioavailability, whereas IMDHI () may exhibit higher solubility due to its indole moiety .

Biological Activity

3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features an indene core with an amino group and a dimethoxy-substituted phenyl group. This unique structure contributes to its biological activity.

Key Features:

  • Indene Core : Provides hydrophobic interactions with biological targets.
  • Amino Group : Capable of forming hydrogen bonds with biological molecules.
  • Dimethoxyphenyl Substitution : Enhances solubility and interaction with cellular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in various cancer cell lines.

Case Studies:

  • Breast Cancer (MDA-MB-231 Cells) :
    • The compound was shown to enhance caspase-3 activity, indicating its role in apoptosis induction at concentrations as low as 1.0 μM .
    • Morphological changes were observed at 10.0 μM, confirming its effectiveness as a microtubule-destabilizing agent .
  • Cervical Cancer (HeLa Cells) :
    • In vitro studies demonstrated moderate cytotoxicity against HeLa cells, with IC50 values ranging from 25–97 μM depending on the specific analogs tested .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary investigations suggest it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still required for comprehensive evaluation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Modulation : The compound can interact with enzymes involved in cell proliferation and apoptosis.
  • Receptor Interaction : Its structure allows it to bind to specific receptors, potentially influencing signaling pathways related to cancer progression and cell survival.

Comparative Biological Activity Table

Activity Type Cell Line/Organism Concentration (μM) Effect Observed
AnticancerMDA-MB-2311.0Enhanced caspase-3 activity
AnticancerHeLa25–97Moderate cytotoxicity
AntimicrobialVarious BacteriaTBDGrowth inhibition observed

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